![molecular formula C13H16O2 B044974 (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS No. 110567-21-0](/img/structure/B44974.png)
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Overview
Description
“(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene” is a chemical compound with the CAS Number: 110567-21-0 and a molecular weight of 204.27 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of “(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene” can be achieved from Benzyl chloromethyl ether and SODIUM CYCLOPENTADIENIDE .Molecular Structure Analysis
The molecular formula of this compound is C13H16O2 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 318.9±22.0 °C and a predicted density of 1.112±0.06 g/cm3 . It is soluble in Chloroform, DCM, and Ethyl Acetate . The compound is pale yellow in color .Scientific Research Applications
- Application : Researchers have developed a direct and sustainable method for introducing the tert-butoxycarbonyl (Boc) group into organic molecules using flow microreactor systems . This approach is more efficient, versatile, and environmentally friendly compared to traditional batch methods. The compound we’re discussing can serve as a precursor for such ester synthesis.
- Application : (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene has been employed as a versatile synthon for the preparation of 4’,1’a-methano- and 1’,1’a-methanocarbocyclic nucleosides . These modified nucleosides exhibit unique properties and potential applications in antiviral and anticancer drug development.
Tertiary Butyl Ester Synthesis
Nucleoside Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450876 | |
Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | |
CAS RN |
110567-21-0 | |
Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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